molecular formula C18H15NO2S B2608433 N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 932990-68-6

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B2608433
CAS No.: 932990-68-6
M. Wt: 309.38
InChI Key: CULBOMPQIDKMJU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with a unique structure that combines an isothiochromene core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isothiochromene core, which can be achieved through cyclization reactions involving thioesters and aromatic aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
  • N-(4-ethylphenyl)-1-oxo-1H-indole-3-carboxamide
  • N-(4-ethylphenyl)-1-oxo-1H-quinoline-3-carboxamide

Uniqueness

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets .

Properties

IUPAC Name

N-(4-ethylphenyl)-1-oxoisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULBOMPQIDKMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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